molecular formula C19H20ClNO4 B4299948 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid

3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid

Cat. No. B4299948
M. Wt: 361.8 g/mol
InChI Key: GXJVUSKLBRBDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, also known as CI-977, is a synthetic opioid peptide that has been extensively studied in the field of pharmacology. This compound has been shown to have potential therapeutic benefits in the treatment of pain, addiction, and other neurological disorders.

Mechanism of Action

3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and addiction. By blocking this receptor, 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid is able to reduce pain and drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models, with a higher potency than morphine. It has also been shown to reduce drug-seeking behavior in animals, indicating its potential in the treatment of addiction. In addition, 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to have a low potential for abuse and dependence, which is an important consideration for potential therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid for lab experiments is its high potency and selectivity for the delta opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid. One area of interest is the potential use of 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in the treatment of pain and addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new compounds that are based on the structure of 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, but with improved pharmacokinetic properties. These compounds may have even greater potential for the treatment of pain and addiction.

Scientific Research Applications

3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied in the field of pharmacology due to its potential therapeutic benefits. It has been shown to have potent analgesic effects in animal models of pain, with a higher potency than morphine. It has also been shown to have potential in the treatment of addiction, with studies indicating that it may reduce drug-seeking behavior in animals.

properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-12(2)25-14-9-7-13(8-10-14)17(11-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-10,12,17H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVUSKLBRBDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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